2-Benzoyl-5-chlorobenzofuran
Description
2-Benzoyl-5-chlorobenzofuran is a benzofuran derivative characterized by a benzoyl group (-C₆H₅CO-) at position 2 and a chlorine atom at position 5 of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, often studied for their diverse biological activities and structural versatility in medicinal chemistry.
Properties
CAS No. |
100914-68-9 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HHVWKUYWGYDTMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Synonyms |
5-CHLORO-2-BENZOYLBENZOFURAN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzofuran derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis with key analogs:
2-Butylbenzofuran-5-amine Hydrochloride ()
- Structure : A butyl chain at position 2 and an amine group at position 5.
- Such differences may lead to divergent solubility profiles (e.g., aqueous solubility vs. lipid membrane permeability) and biological targets.
5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- ()
- Structure : A 4-pentylbenzoyl group at position 2 and a carboxaldehyde (-CHO) at position 5.
- The pentyl chain enhances lipophilicity compared to the chlorine atom in 2-Benzoyl-5-chlorobenzofuran, which may affect pharmacokinetic properties like half-life or tissue distribution.
Amphetamine-Based Benzofurans (e.g., 5-APB, 6-APB) ()
- Structure: 2-Aminopropyl substituents at positions 5 or 6.
- Pharmacology : These compounds act as serotonin and dopamine receptor agonists, leading to stimulant and entactogenic effects. In contrast, the benzoyl and chloro groups in this compound lack direct amine functionality, suggesting divergent mechanisms of action.
Positional Effects
- Position 5 : Chlorine (electron-withdrawing) versus amine (electron-donating) or carboxaldehyde (electrophilic) substituents critically influence electronic properties and reactivity.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Psychoactive Analogs: Benzofurans with aminopropyl groups (e.g., 5-APB) exhibit stimulant effects via monoamine receptor modulation, whereas chloro and benzoyl substituents likely preclude similar activity due to the absence of amine-driven receptor interactions .
- Nomenclature Challenges: Historical inconsistencies in naming benzofuran derivatives (e.g., "dibenzofurans" vs. specific substitutions) complicate literature searches and cross-study comparisons .
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